molecular formula C14H11NO B11965768 2-(Methylamino)fluoren-9-one CAS No. 5416-84-2

2-(Methylamino)fluoren-9-one

Cat. No.: B11965768
CAS No.: 5416-84-2
M. Wt: 209.24 g/mol
InChI Key: DOGAZPVCUUSMJM-UHFFFAOYSA-N
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Description

2-(Methylamino)fluoren-9-one is an organic compound with the molecular formula C14H11NO It is a derivative of fluorenone, where a methylamino group is attached to the 2-position of the fluorenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)fluoren-9-one typically involves the reaction of fluorenone with methylamine. One common method includes the following steps:

    Starting Material: Fluorenone is used as the starting material.

    Reaction with Methylamine: Fluorenone is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

    Purification: The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)fluoren-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-(Methylamino)fluoren-9-ol.

    Substitution: Formation of various substituted fluorenone derivatives.

Scientific Research Applications

2-(Methylamino)fluoren-9-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and functional materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-(Methylamino)fluoren-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Fluorenone: The parent compound, lacking the methylamino group.

    1-Methyl-4-azafluorenone: A similar compound with a different substitution pattern.

    1,8-Diazafluoren-9-one: Another derivative with nitrogen atoms in the fluorenone structure.

Uniqueness

2-(Methylamino)fluoren-9-one is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

5416-84-2

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

2-(methylamino)fluoren-9-one

InChI

InChI=1S/C14H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8,15H,1H3

InChI Key

DOGAZPVCUUSMJM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O

Origin of Product

United States

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